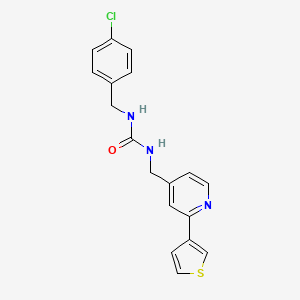
1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies and autoimmune diseases.
科学的研究の応用
Urea Derivatives in Plant Biology
Urea derivatives, including those similar to the compound , have shown significant roles in plant biology. Ricci and Bertoletti (2009) discussed how some urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, which is essential for cell division and differentiation in plants. These compounds are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Urea Derivatives in Medicinal Chemistry
In the field of medicinal chemistry, urea derivatives have been explored for their potential as antiacetylcholinesterase agents. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their biochemical activities, showing that these compounds could interact with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Antiproliferative Activity in Cancer Research
Zhang et al. (2019) designed and synthesized a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. They discovered that these compounds, especially 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea, exhibited significant antiproliferative effects (Zhang et al., 2019).
Metal-Ion Binding in Chemistry
Qureshi et al. (2009) reported on a ligand capable of binding metal ions via different donor atoms, including a urea group. This ligand demonstrated the ability to bind ion pairs through coordination and hydrogen bonding interactions, highlighting the potential of urea derivatives in metal-ion binding studies (Qureshi et al., 2009).
Corrosion Inhibition
Jeeva et al. (2015) explored the use of urea-derived Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid. Their study underscores the significance of urea derivatives in industrial applications, particularly in protecting metals from corrosion (Jeeva et al., 2015).
Potential in Antibacterial Applications
R. El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, which include urea components, for their antibacterial activity and surface activity. This highlights another avenue of research where urea derivatives are considered for their potential in combating bacterial infections (El-Sayed, 2006).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-3-1-13(2-4-16)10-21-18(23)22-11-14-5-7-20-17(9-14)15-6-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMCYLWHISMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
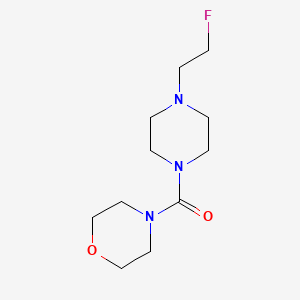
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
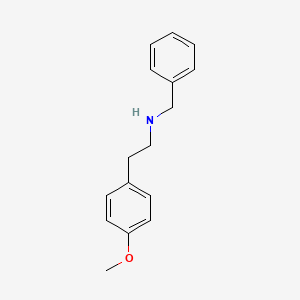
![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2986517.png)
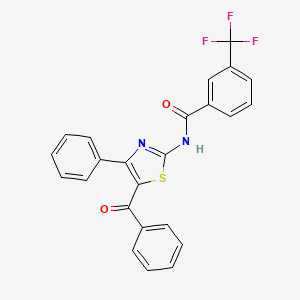
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)
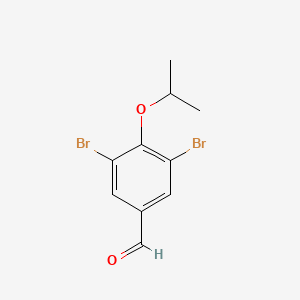
![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)
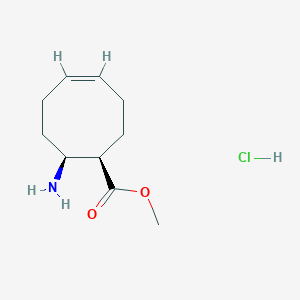
![3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone](/img/structure/B2986526.png)